(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
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Description
(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C22H12Cl2F6N4O and its molecular weight is 533.26. The purity is usually 95%.
BenchChem offers high-quality (E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Molecular Properties
The study of pyrazole derivatives, such as in "Structures of pyrazole derivatives" (Iulek et al., 1993), provides insight into the molecular structure and potential bioisosteric applications. These analyses contribute to understanding the foundational chemistry that governs the behavior and reactivity of compounds like the one .
Synthesis and Reactivity
Research on the reactivity of enaminones with aminoheterocycles, as discussed in "Studies with enaminones" (Almazroa et al., 2004), reveals methodologies for synthesizing complex pyrazole derivatives. These synthetic pathways are crucial for developing compounds with specific biological or material properties.
Biological Applications
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives for anticancer and anti-inflammatory activities, as seen in "Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives" (Rahmouni et al., 2016), highlight the potential therapeutic uses of such compounds. The structural features and functional groups in these derivatives play significant roles in their biological activities.
Material Science Applications
In the realm of materials science, the design of new soluble polyamides and polyimides containing polar functional groups, such as in "New soluble polyamides and polyimides" (Kim et al., 2016), demonstrates the versatility of pyrazole-containing compounds. These materials' solubility and thermal stability are influenced by the specific functional groups and structural motifs present in the polymer backbone.
Antimicrobial and Antifungal Activities
The exploration of pyrazole derivatives for antimicrobial and antifungal activities, such as in "Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives" (Bhat et al., 2016), underscores the potential of these compounds in developing new treatments for infectious diseases. The structural diversity of these derivatives enables the investigation of structure-activity relationships, leading to the identification of potent antimicrobial agents.
properties
IUPAC Name |
(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2F6N4O/c1-11-16(19(24)34(33-11)15-4-2-3-13(8-15)21(25,26)27)7-12(10-31)20(35)32-18-9-14(22(28,29)30)5-6-17(18)23/h2-9H,1H3,(H,32,35)/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVRLUQCKJRIAK-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2F6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide |
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